2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-mesitylacetamide
Overview
Description
2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-mesitylacetamide is a complex organic compound featuring a pyrazolo[1,5-d][1,2,4]triazine core
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCDK2 , a cyclin-dependent kinase involved in cell cycle regulation
Mode of Action
Compounds with similar structures have been found to inhibit the activity of their target enzymes . They do this by binding to the active site of the enzyme, preventing it from catalyzing its normal reactions. This leads to changes in cellular processes controlled by these enzymes.
Biochemical Pathways
CDK2 is involved in the G1/S and G2/M transitions of the cell cycle . Inhibition of CDK2 would therefore disrupt normal cell cycle progression, potentially leading to cell death.
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability and favorable pharmacokinetic properties They are absorbed well in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted
Result of Action
If it does inhibit cdk2, it could potentially lead to cell death, as normal cell cycle progression would be disrupted . This could make the compound useful as an anticancer agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-mesitylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazolo[1,5-d][1,2,4]triazine core: This is achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles under reflux conditions.
Introduction of the fluorophenyl group: This step involves nucleophilic substitution reactions using fluorobenzene derivatives.
Thioether formation: The thiol group is introduced via nucleophilic substitution reactions with appropriate thiolating agents.
Acetamide formation: The final step involves the reaction of the intermediate with mesityl chloride under basic conditions to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-mesitylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation.
Biological Research: The compound is used to study cell proliferation and apoptosis in cancer cell lines.
Chemical Biology: It serves as a tool compound to investigate signaling pathways involving kinases.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target CDK2 and have similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These are structurally related and exhibit kinase inhibitory activities.
Uniqueness
2-((8-(4-fluorophenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-mesitylacetamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds .
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-12-8-13(2)20(14(3)9-12)24-19(29)11-31-22-26-25-21(30)18-10-17(27-28(18)22)15-4-6-16(23)7-5-15/h4-10H,11H2,1-3H3,(H,24,29)(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIPQGQIEGMRKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=C(C=C4)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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